molecular formula C17H20N4O B14017537 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile CAS No. 93726-12-6

3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile

Cat. No.: B14017537
CAS No.: 93726-12-6
M. Wt: 296.37 g/mol
InChI Key: LRASALMYIKJWRR-UHFFFAOYSA-N
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Description

3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile is a complex organic compound with the molecular formula C17H20N4O It is characterized by the presence of multiple cyanoethyl groups and a cyclopentyl ring with an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile typically involves the reaction of cyclopentanone with acrylonitrile in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization and further functionalization to introduce the cyanoethyl groups. Common reagents used in this synthesis include cyclopentanone, acrylonitrile, and bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The cyclopentyl ring provides structural stability and can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile is unique due to its specific ring structure and the arrangement of cyanoethyl groups. This configuration can result in distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

93726-12-6

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclopentyl]propanenitrile

InChI

InChI=1S/C17H20N4O/c18-11-1-5-16(6-2-12-19)9-10-17(15(16)22,7-3-13-20)8-4-14-21/h1-10H2

InChI Key

LRASALMYIKJWRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1(CCC#N)CCC#N)(CCC#N)CCC#N

Origin of Product

United States

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